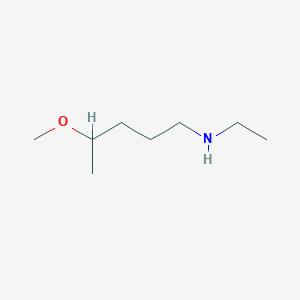
Ethyl(4-methoxypentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(4-methoxypentyl)amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features an ethyl group and a 4-methoxypentyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(4-methoxypentyl)amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypentyl bromide with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(4-methoxypentyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
Ethyl(4-methoxypentyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of Ethyl(4-methoxypentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenethylamine
- Ethylamine
- 4-Methoxypentylamine
Uniqueness
Ethyl(4-methoxypentyl)amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and 4-methoxypentyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
N-ethyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-9-7-5-6-8(2)10-3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
MQXOVHJUYMGTQP-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


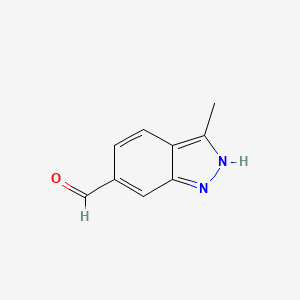
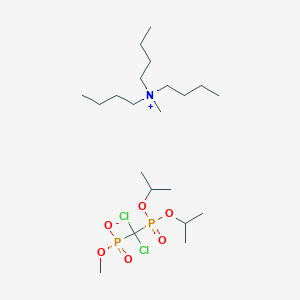
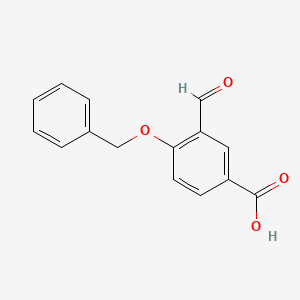
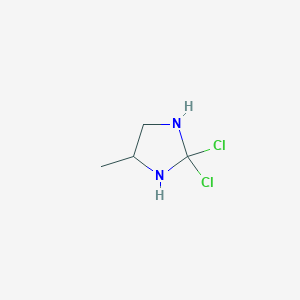
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)

![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)

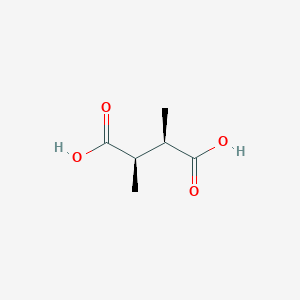
![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)

